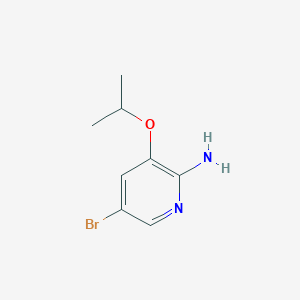

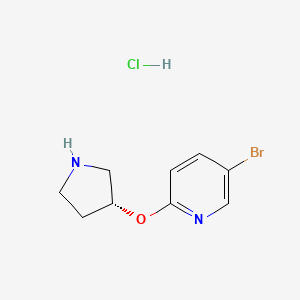

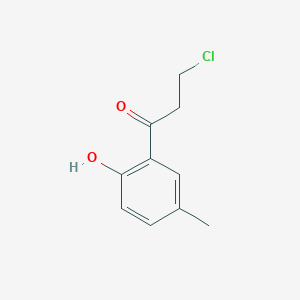

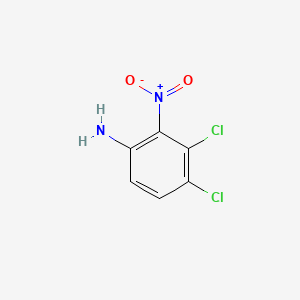

(R)-5-溴-2-(吡咯烷-3-yloxy)吡啶盐酸盐

描述

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound that is likely to be of interest due to its structural features, which include a bromopyridine moiety and a pyrrolidine ring. Such structures are often found in molecules with significant biological activities. The presence of a chiral center also indicates that the compound may exist in enantiomerically pure forms, which can have different biological effects.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been described in the literature. For instance, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a compound with a similar structure, was achieved through an intramolecular hydroboration–cycloalkylation of an azido-olefin intermediate, starting from commercially available 5-bromo-3-pyridinecarboxylic acid . Although the exact synthesis of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is not detailed, the methodologies applied in the synthesis of structurally related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied. For example, the crystal structures of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were determined using X-ray analysis, and their absolute configurations were confirmed by ECD, OR, and quantum chemical calculations . These techniques could be applied to determine the molecular structure and absolute configuration of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can participate in various chemical reactions. The bromine atom can be displaced in nucleophilic substitution reactions, as demonstrated in the synthesis of chloro compounds from bromo derivatives in pyridine series . Additionally, bromopyridines can be involved in cyclization reactions to form pyrrolidines, as shown in the synthesis of 5-bromomethyl-1-pyrrolinium bromides and their subsequent conversion into novel pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be influenced by their functional groups and molecular interactions. For instance, cyclometalated Pd(II) and Ir(III) complexes with bromopyridine ligands exhibit luminescent properties . The presence of hydrogen bonding in bromopyridine compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, has been confirmed by structural and spectroscopic evidence . These properties are crucial for understanding the behavior of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in different environments and could affect its potential applications in various fields, including pharmaceuticals and materials science.

科学研究应用

合成和结构分析

- 对映异构体和抗肿瘤活性:研究了相关化合物 5-溴-2-氯-N-(1-苯乙基)吡啶-3-磺酰胺的 R- 和 S- 异构体的合成,重点关注它们的立体结构和潜在的抗肿瘤活性。这些异构体显示出对 PI3Kα 激酶的抑制作用,表明在癌症研究中具有潜在应用 (Zhou 等人,2015)。

- 非环吡啶 C-核苷的制备:对相关吡啶衍生物的合成进行了研究,以用于开发新型核苷的潜在应用 (Hemel 等人,1994)。

化学反应和转化

- 合成氯化合物的试剂:吡啶盐酸盐,一种与所讨论化合物密切相关的化合物,已有效用于吡啶和喹啉系列中溴衍生物的氯化合物的合成 (Mongin 等人,1996)。

- 氰基吡啶衍生物的抗菌活性:一项关于 2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈衍生物的研究调查了它们的抗菌活性,揭示了对各种细菌有希望的结果 (Bogdanowicz 等人,2013)。

有机合成中的应用

- 5-羟基吡啶和嘧啶-2-基乙酸烷基的合成:探索了相关吡啶衍生物的高效合成,这对于开发药物和其他有机化合物具有重要意义 (Morgentin 等人,2009)。

- 吡唑并[1,5-a]吡啶的合成:研究使用相关吡啶化合物合成吡唑并吡啶,表明在开发新型杂环化合物中具有潜在应用 (Greszler 等人,2009)。

作用机制

While the specific mechanism of action for “®-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is not available, the pyrrolidine ring and its derivatives are known to have various biological activities . Docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity .

安全和危害

未来方向

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

属性

IUPAC Name |

5-bromo-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGVVBYQVQFDJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1417789-14-0 | |

| Record name | Pyridine, 5-bromo-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)

![N''-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine](/img/structure/B3032256.png)